Cas no 6521-35-3 (2-fluoro-2-methylpropanal)

2-Fluoro-2-methylpropanal is a fluorinated aldehyde with the molecular formula C4H7FO. This compound features a fluorine atom and a methyl group attached to the same carbon as the aldehyde functionality, imparting unique reactivity and stability. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl group, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. Its sterically hindered structure also influences its selectivity in nucleophilic addition reactions. The compound is typically a colorless to pale yellow liquid with a characteristic aldehyde odor. It should be handled under inert conditions due to its sensitivity to moisture and air.
2-fluoro-2-methylpropanal structure
2-fluoro-2-methylpropanal structure
Product Name:2-fluoro-2-methylpropanal
CAS No:6521-35-3
MF:C4H7FO
MW:90.0961849689484
CID:4106602
PubChem ID:12531594
Update Time:2025-07-02

2-fluoro-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • Propanal, 2-fluoro-2-methyl-
    • 2-Fluoro-2-methyl-propionaldehyde
    • 2-fluoro-2-methylpropanal
    • 6521-35-3
    • 894-890-5
    • EN300-1725354
    • Inchi: 1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3
    • InChI Key: GLXZRTVCHHTNIY-UHFFFAOYSA-N
    • SMILES: C(=O)C(F)(C)C

Computed Properties

  • Exact Mass: 90.048093005Da
  • Monoisotopic Mass: 90.048093005Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 58.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 17.1Ų

2-fluoro-2-methylpropanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1725354-1g
2-fluoro-2-methylpropanal
6521-35-3
1g
$1785.0 2023-09-20
Enamine
EN300-1725354-5g
2-fluoro-2-methylpropanal
6521-35-3
5g
$5179.0 2023-09-20
Enamine
EN300-1725354-10g
2-fluoro-2-methylpropanal
6521-35-3
10g
$7681.0 2023-09-20
eNovation Chemicals LLC
Y1301442-500mg
2-Fluoro-2-methyl-propionaldehyde
6521-35-3 95%
500mg
$1430 2024-07-28
eNovation Chemicals LLC
Y1301442-1g
2-Fluoro-2-methyl-propionaldehyde
6521-35-3 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1301442-5g
2-Fluoro-2-methyl-propionaldehyde
6521-35-3 95%
5g
$7835 2024-07-28
Enamine
EN300-1725354-0.05g
2-fluoro-2-methylpropanal
6521-35-3
0.05g
$474.0 2023-09-20
Enamine
EN300-1725354-0.1g
2-fluoro-2-methylpropanal
6521-35-3
0.1g
$619.0 2023-09-20
Enamine
EN300-1725354-0.25g
2-fluoro-2-methylpropanal
6521-35-3
0.25g
$883.0 2023-09-20
Enamine
EN300-1725354-0.5g
2-fluoro-2-methylpropanal
6521-35-3
0.5g
$1393.0 2023-09-20

Additional information on 2-fluoro-2-methylpropanal

Professional Introduction to Compound with CAS No. 6521-35-3 and Product Name: 2-fluoro-2-methylpropanal

2-fluoro-2-methylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 6521-35-3, is a fluorinated aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its fluorine-substituted isobutyl aldehyde structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of a fluorine atom at the alpha position relative to the aldehyde group imparts distinct reactivity and stability, which are highly advantageous in medicinal chemistry applications.

The structure-activity relationship (SAR) of 2-fluoro-2-methylpropanal has been extensively studied, particularly in the context of developing novel therapeutic agents. Fluorinated compounds are well-known for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. In recent years, researchers have leveraged the versatility of this compound to design inhibitors targeting enzymes such as kinases and proteases, which are pivotal in numerous disease pathways. The fluorine atom's ability to modulate electronic properties and hydrogen bonding interactions has been exploited to fine-tune the potency and selectivity of drug candidates.

One of the most compelling aspects of 2-fluoro-2-methylpropanal is its role as a building block in the synthesis of more complex molecules. Its bifunctional nature—possessing both an aldehyde group for condensation reactions and a fluorine atom for further derivatization—makes it an indispensable tool in multi-step synthetic routes. For instance, it has been utilized in the preparation of fluorinated β-ketoesters, which serve as key intermediates in constructing heterocyclic scaffolds found in many pharmaceuticals. The compound's compatibility with various reaction conditions, including nucleophilic addition and condensation reactions, further underscores its utility in synthetic chemistry.

In the realm of medicinal chemistry, 2-fluoro-2-methylpropanal has been incorporated into libraries of compounds screened for biological activity. Its incorporation into lead structures has led to the discovery of novel molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. Notably, fluorinated aldehydes have been investigated for their ability to act as warheads in prodrug strategies, where they can be selectively activated within biological systems to release active pharmacophores. This approach has shown promise in enhancing drug delivery and improving treatment outcomes.

The synthetic methodologies employed for preparing 2-fluoro-2-methylpropanal are equally noteworthy. Traditional routes often involve the fluorination of isobutyraldehyde or related precursors using metal-catalyzed cross-coupling reactions. However, recent advancements have focused on greener and more efficient synthetic pathways, such as photochemical fluorination and electrochemical methods. These innovations not only improve yield but also reduce waste generation, aligning with the growing emphasis on sustainable chemistry practices. The development of such methodologies underscores the compound's importance as a research tool and industrial intermediate.

From a computational chemistry perspective, 2-fluoro-2-methylpropanal has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights have guided experimental efforts toward optimizing drug-like properties such as solubility, permeability, and metabolic stability. Additionally, virtual screening techniques have been employed to identify novel derivatives of 2-fluoro-2-methylpropanal with enhanced biological activity.

The pharmacokinetic profile of derivatives derived from 2-fluoro-2-methylpropanal is another area of active investigation. Fluorine substitution can significantly influence drug absorption, distribution, metabolism, and excretion (ADME) properties. For example, studies have demonstrated that fluorinated aldehydes exhibit prolonged circulation times due to reduced clearance rates by metabolic enzymes such as cytochrome P450 oxidases. This characteristic makes them particularly valuable in designing long-acting therapeutics that require less frequent dosing.

In conclusion, 2-fluoro-2-methylpropanal (CAS No. 6521-35-3) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features enable diverse applications across synthetic organic chemistry, medicinal chemistry, and drug discovery pipelines. As our understanding of fluorinated compounds continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements that address unmet medical needs worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd